4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide
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Overview
Description
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylpiperazine with 3,4,5-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antipsychotic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the body, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
CAS No. |
923024-91-3 |
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Molecular Formula |
C20H21Cl4N3O |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide |
InChI |
InChI=1S/C20H21Cl4N3O/c21-15-4-1-2-5-18(15)27-10-8-26(9-11-27)7-3-6-19(28)25-14-12-16(22)20(24)17(23)13-14/h1-2,4-5,12-13H,3,6-11H2,(H,25,28) |
InChI Key |
QTTNHCCWTCMARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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